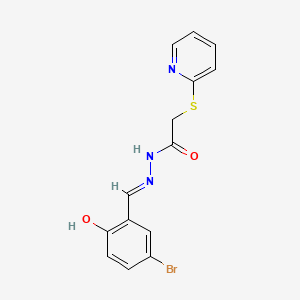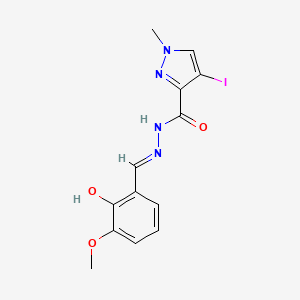![molecular formula C17H18N2O2 B604739 4-アミノ-2-メチル-6-[5-(プロパン-2-イル)-1,3-ベンゾキサゾール-2-イル]フェノール CAS No. 874592-14-0](/img/structure/B604739.png)
4-アミノ-2-メチル-6-[5-(プロパン-2-イル)-1,3-ベンゾキサゾール-2-イル]フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a chemical compound. It has a molecular weight of 310.48 . The compound is stored at room temperature and is in the form of a powder . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Molecular Structure Analysis
The compound contains a total of 44 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a melting point of 73-74 degrees Celsius . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
科学的研究の応用
抗がん活性
この化合物は、がん研究の分野で有望な結果を示しています。 ヒトおよびマウスの細胞株に対してin vitroで試験され、MFC-7およびMDA-MB-231乳がん細胞株に対して有意な抗増殖活性を示しました {svg_1}。 この化合物は、BLAB 3T3およびMFC-10A細胞に対して安全であることが判明し、その抗腫瘍活性を確立するためのさらなる実験に適しています {svg_2}.
創薬と最適化
標的化合物の設計は、構造最適化に基づいていました {svg_3}。得られた誘導体は、さまざまな細胞株に対する効果について試験されました。 エネルギー解析に基づいて、最も安定なコンフォマーを選択し、密度汎関数理論(DFT)を用いて最適化しました {svg_4}。これは、創薬と最適化の分野におけるこの化合物の可能性を示しています。
生物学的相互作用
ベンジルおよびアリール置換4-アミノ-5-メチル-チエノ[2,3-d]ピリミジン-6-カルボン酸塩の両方について、媒体の極性にかかわらず、4-アミノ互変異性体として生物学的標的に相互作用すると予想されます {svg_5}。これは、この化合物がさまざまな生物学的標的に相互作用する可能性を示唆しており、これは多様な治療用途につながる可能性があります。
抗結核活性
正確な化合物とは直接関係しませんが、類似の構造は有意な抗結核活性を示しています。 たとえば、N3-(置換フェニル)-N5-(置換フェニル)-4-(4,5-ジクロロ-1H-イミダゾール-2-イル)-2-メチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸アミドは合成され、結核菌株に対する抗結核活性について評価されました {svg_6}。これは、問題の化合物に対する潜在的な抗結核活性を示唆しています。
腐食防止
繰り返しますが、正確な化合物とは直接関係しませんが、類似の構造が腐食防止に使用されてきました。 たとえば、2-アミノ-4-メトキシ-6-メチル-1,3,5-トリアジンは、腐食防止のための有機阻害剤として使用されてきました {svg_7}。これは、材料科学および工学におけるこの化合物の潜在的な用途を示唆しています。
幅広い治療の可能性
イミダゾールは、同様の複素環状部分であり、その幅広い化学的および生物学的特性で知られています {svg_8}。 これは、抗菌剤、抗マイコバクテリア剤、抗炎症剤、抗腫瘍剤、抗糖尿病剤、抗アレルギー剤、解熱剤、抗ウイルス剤、抗酸化剤、抗アメーバ剤、抗寄生虫剤、抗真菌剤、および潰瘍形成活性などのさまざまな生物学的活性を持つ新薬の開発に使用されてきました {svg_9}。これは、類似の構造を持つ問題の化合物も、幅広い治療の可能性を持つ可能性があることを示唆しています。
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can affect various biological processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
For example, its absorption can be affected by its solubility in aqueous and lipid environments, its distribution can be influenced by its size and charge, and its metabolism and excretion can be affected by its chemical stability and interactions with metabolic enzymes .
Result of Action
Based on its potential targets and mode of action, it may have effects such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression . These changes can have various effects on cellular functions and behaviors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can modify the compound . These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its overall biological activity.
実験室実験の利点と制限
The advantages of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments include its low cost, its wide availability, and its ability to act as a catalyst in various reactions. Its low cost makes it an attractive choice for research, while its wide availability makes it easy to obtain. In addition, its ability to act as a catalyst makes it useful for synthesizing a variety of compounds.
The main limitation of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments is its lack of specificity. It is not able to distinguish between different molecules, meaning that it may react with molecules that are not intended targets. This can lead to unwanted side reactions and can make it difficult to obtain the desired product.
将来の方向性
Future research on 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research should be conducted to explore its potential as a ligand in coordination chemistry and its ability to interact with proteins involved in cell signaling pathways. Finally, further research should be conducted to explore its potential as a catalyst in the synthesis of polymers and other materials.
合成法
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can be synthesized by the reaction of 4-amino-2-methylphenol and 5-(propan-2-yl)-1,3-benzoxazole in the presence of an acid catalyst. This reaction takes place in a two-step process, with the first step involving the formation of an intermediate compound and the second step involving the formation of the desired product. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired yield and purity of the product.
Safety and Hazards
特性
IUPAC Name |
4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEURXKIGGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
